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The potency and selectivity of PP242 are foundational to its mechanism of action.

Target
IC₅₀ /
Inhibition

Context / Assay Significance

mTOR 8 nM [1] [2] Cell-free assay [1] Primary target; defines compound class
(TORKinib) [3].

mTORC1 30 nM [2] [4] Cellular complex [2] Inhibits phosphorylation of S6K1 and 4E-
BP1 [1].

mTORC2 58 nM [2] [4] Cellular complex [2] Inhibits phosphorylation of Akt at Ser473
[5] [3].

PI3Kδ 100 nM [2] >10-fold selectivity
over mTOR [1]

Contributes to high selectivity profile
versus broader PI3K family inhibitors [3].

Other Kinases
(e.g., PKCα,
JAK2)

~50 nM - 5.1
µM [2] [6]

Profiling against 219
protein kinases [2]

[3]

Demonstrates high selectivity within the
kinome at physiologically relevant

concentrations [3].
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PP242 elicits a range of downstream cellular effects that underpin its anti-proliferative and cytotoxic

properties.

Cell Line / System Concentration Effect / Activity Experimental Readout

ERas Transformed
Cells

1.5 µM for 48h

[7]

Irreversible proliferation

inhibition and cell death
[7]

Growth curves, MTT assay,

clonogenic survival [7].

Various (e.g., Rh30,
HT29)

1 µM for 2h [1] Inhibition of mTORC1 (p-
S6K1) and mTORC2 (p-

Akt Ser473) [1]

Western Blot [1].

Osteosarcoma
(MG63, U2OS,
Saos-2)

100 nM for 36h

[1]

Promotion of apoptosis

and prevention of
migration [1]

Apoptosis assay, migration

assay [1].

ERas Transformed
Cells

1.5 µM (Short-
term) [7]

Induction of selective
autophagy (mitophagy)

and caspase activation
[7]

Transmission Electron
Microscopy, Western Blot

(LC3-I/II, p62), Caspase-3/9
activity [7].

Primary Cells Not Specified [5]
[3]

More complete inhibition
of proliferation than

rapamycin [5] [3]

Cell proliferation assays [5].

Mechanism of Action: Core Signaling Pathway

PP242's key differentiator is its ability to directly target the ATP-binding site of the mTOR kinase, enabling

inhibition of both mTORC1 and mTORC2 complexes, which is visually summarized in the pathway below.
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PP242 inhibits both mTORC1 and mTORC2 by binding the mTOR kinase domain, blocking downstream

signaling [5] [3].

Dual Complex Inhibition: By competing with ATP at the kinase domain, PP242 directly inhibits the
catalytic activity of all mTOR-containing complexes [3]. This is a key advantage over rapamycin,
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which only partially inhibits mTORC1 and does not directly inhibit mTORC2 [5] [3].

Comprehensive Suppression of mTORC1 Signaling: PP242 effectively blocks phosphorylation
of 4E-BP1, a key mTORC1 substrate that is often resistant to rapamycin inhibition [5] [3]. This leads

to a more potent suppression of cap-dependent translation and protein synthesis, crucial for cell
growth [5].

Inhibition of mTORC2 and Akt Signaling: PP242 prevents mTORC2-mediated phosphorylation of
Akt at Ser473 [1] [5] [3]. This hydrophobic motif phosphorylation is required for full Akt activation, and

its inhibition attenuates this critical pro-survival signaling pathway [3].

Key Differentiators from Rapamycin

While both are mTOR inhibitors, PP242's mechanism offers significant advantages in a research context.

Feature PP242 (Torkinib) Rapamycin

Target Site ATP-binding site of mTOR kinase [3] FKBP-12, forming a complex that
allosterically inhibits mTORC1 [5]

Complex
Inhibition

Both mTORC1 and mTORC2 [5] [3] mTORC1 only (and mTORC2 with
long-term treatment) [5]

Effect on 4E-
BP1

Potent inhibition of phosphorylation,
effectively blocking cap-dependent

translation [5] [3]

Partial or ineffective inhibition of
phosphorylation in many contexts [5]

[3]

Cellular
Outcome

Often cytotoxic, inducing cell death [7] Primarily cytostatic, causing

reversible cell cycle arrest [7]

Induced
Autophagy

Selective autophagy (mitophagy), which

can lead to cell death [7]

Non-selective, survival-oriented

autophagy [7]

Experimental Protocol Guidance

Key methodological considerations for using PP242 in cell-based assays include:

Preparation: PP242 is typically dissolved in DMSO to create a high-concentration stock solution

(e.g., 10-50 mM). Aliquots should be stored at -20°C to -80°C to avoid freeze-thaw cycles [2] [4].
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Cell Treatment: Common working concentrations range from 50 nM to 5 µM, depending on the cell

line and desired effect [1]. Treatment duration can vary from 30 minutes to assess immediate
phosphorylation changes [1], to 24-72 hours for proliferation, apoptosis, and autophagy assays [1] [7].

Key Readouts:
Western Blotting: Confirm target engagement by probing for p-Akt (Ser473) for mTORC2

inhibition and p-4E-BP1 (Thr37/46) and p-S6 (Ser235/236) for mTORC1 inhibition [1] [7].
Cell Viability/Proliferation: Use MTT, MTS, or clonogenic survival assays to distinguish

between cytostatic and cytotoxic effects [7].
Autophagy/Mitophagy: Monitor LC3-I to LC3-II conversion and p62/SQSTM1 degradation by

western blot. Use transmission electron microscopy to visually confirm mitophagy [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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